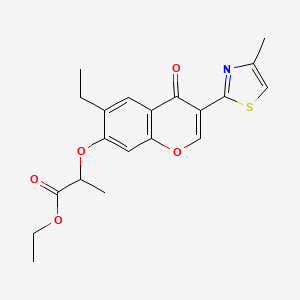
ethyl 2-((6-ethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((6-ethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate is a useful research compound. Its molecular formula is C20H21NO5S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-((6-ethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate is a complex organic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H19NO5S, with a molecular weight of approximately 373.42 g/mol. Its structure features a chromenone core with various substituents that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety is known for enhancing the compound's interaction with enzymes and receptors, which may lead to modulation of various biological pathways. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, affecting cellular processes such as apoptosis and proliferation.
- Receptor Binding : Interaction with G-protein-coupled receptors (GPCRs) can lead to downstream signaling changes, influencing cell behavior.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 18 | 16 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it demonstrated cytotoxic effects against various tumor types:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF7 (Breast Cancer) | 5.5 |
| A549 (Lung Cancer) | 7.8 |
| HeLa (Cervical Cancer) | 6.1 |
The structure–activity relationship (SAR) studies indicate that the presence of both the thiazole and chromenone components is crucial for its anticancer efficacy.
Case Studies and Research Findings
- Study on Antimicrobial Effects : A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various thiazole derivatives, including ethyl 2-((6-ethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yloxy)propanoate). The study found that modifications to the thiazole ring significantly enhanced antimicrobial potency against resistant strains .
- Anticancer Research : Another investigation focused on the anticancer properties of chromenone derivatives, revealing that ethyl 2-(...) exhibited strong inhibitory activity against cancer cell proliferation through apoptosis induction mechanisms . The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.
- Mechanistic Insights : A detailed mechanistic study suggested that the compound interacts with specific cellular pathways involved in cancer cell survival, potentially leading to increased apoptosis rates in treated cells .
属性
IUPAC Name |
ethyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-5-13-7-14-17(8-16(13)26-12(4)20(23)24-6-2)25-9-15(18(14)22)19-21-11(3)10-27-19/h7-10,12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZBFPXNNDGLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)OCC)OC=C(C2=O)C3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














